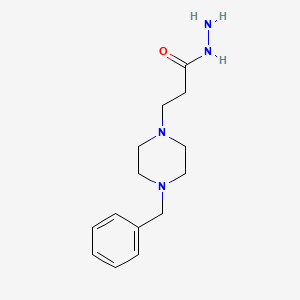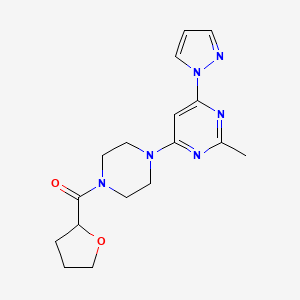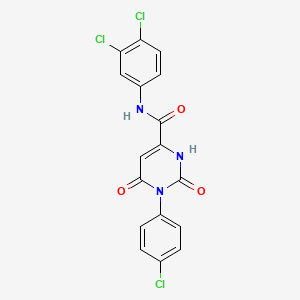
(E)-3-(3,4-dimethoxyphenyl)-N-(2-isopropylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(2-isopropylphenyl)acrylamide, also known as DIM-IAP, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a member of the acrylamide family, which is known for its ability to modify proteins and other biomolecules. DIM-IAP has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a wide range of fields.
Mécanisme D'action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(2-isopropylphenyl)acrylamide involves the covalent modification of proteins through the formation of a thioether linkage between the acrylamide group of this compound and a cysteine residue on the protein. This modification can alter the protein's conformation, stability, and function, leading to changes in its interactions with other proteins and biomolecules.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects on proteins and cells. For example, this compound has been shown to inhibit the activity of the proteasome, a cellular complex responsible for the degradation of proteins. This inhibition can lead to the accumulation of specific proteins, providing insight into their function and regulation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-3-(3,4-dimethoxyphenyl)-N-(2-isopropylphenyl)acrylamide in lab experiments is its specificity for cysteine residues on proteins. This allows researchers to selectively modify certain proteins without affecting others, providing a more precise tool for studying protein function. However, one limitation of using this compound is its potential toxicity to cells and organisms. Careful dosing and monitoring are necessary to ensure that the compound does not have negative effects on the system being studied.
Orientations Futures
There are many potential future directions for research involving (E)-3-(3,4-dimethoxyphenyl)-N-(2-isopropylphenyl)acrylamide. One area of interest is the development of new methods for attaching this compound to proteins, such as through genetic encoding or site-specific ligation. Additionally, researchers are exploring the use of this compound in the study of protein dynamics and conformational changes. Finally, there is potential for the development of this compound-based therapeutics for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(2-isopropylphenyl)acrylamide involves several steps. First, 3,4-dimethoxybenzaldehyde is reacted with 2-isopropylaniline to form the corresponding imine. This intermediate is then reduced with sodium borohydride to produce the amine. Finally, the amine is reacted with acryloyl chloride to form the acrylamide product. This synthesis method has been optimized over time to produce high yields and purity of the final product.
Applications De Recherche Scientifique
(E)-3-(3,4-dimethoxyphenyl)-N-(2-isopropylphenyl)acrylamide has been used in a variety of scientific research applications due to its ability to modify proteins and other biomolecules. One area of research where this compound has shown promise is in the study of protein-protein interactions. By attaching a this compound molecule to a protein of interest, researchers can selectively modify the protein's interactions with other proteins in a controlled manner. This can provide valuable insight into the function of the protein and its role in various cellular processes.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(2)16-7-5-6-8-17(16)21-20(22)12-10-15-9-11-18(23-3)19(13-15)24-4/h5-14H,1-4H3,(H,21,22)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXBLEHVUZFEDM-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide](/img/structure/B2902049.png)

![2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2902053.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2902062.png)
![4-{[(Furan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B2902063.png)


![N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide](/img/structure/B2902067.png)

